molecular formula C14H13ClO3S B8584054 (3-Benzyloxyphenyl)methanesulfonyl chloride

(3-Benzyloxyphenyl)methanesulfonyl chloride

Cat. No.: B8584054
M. Wt: 296.8 g/mol
InChI Key: PHOPVEFKAFEWNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Benzyloxyphenyl)methanesulfonyl chloride is a useful research compound. Its molecular formula is C14H13ClO3S and its molecular weight is 296.8 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H13ClO3S

Molecular Weight

296.8 g/mol

IUPAC Name

(3-phenylmethoxyphenyl)methanesulfonyl chloride

InChI

InChI=1S/C14H13ClO3S/c15-19(16,17)11-13-7-4-8-14(9-13)18-10-12-5-2-1-3-6-12/h1-9H,10-11H2

InChI Key

PHOPVEFKAFEWNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)CS(=O)(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under inert gas, 2.36 g of (3-benzyloxyphenyl)methanesulfonic acid sodium salt and 0.61 ml of N,N-dimethylformamide were initially charged in 45 ml of THF, then, at a temperature of −20° C., 4.1.73 ml of oxalyl chloride were added dropwise and the reaction solution was allowed to come to 0° C. within 15 minutes. The reaction solution was diluted with 100 ml of diethyl ether and washed with water, dilute aqueous sodium hydrogencarbonate solution and saturated sodium chloride solution. The organic phase was dried over MgSO4 and concentrated by rotary evaporation. The residue (2.30 g) was used in the next reaction without further purification.
Name
(3-benzyloxyphenyl)methanesulfonic acid sodium salt
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
0.61 mL
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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